2,5-Dimethylhexan-1-OL
Overview
Description
2,5-Dimethylhexan-1-OL is an organic compound with the molecular formula C8H18O. It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a hexane chain that has two methyl groups attached to the second and fifth carbons. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylhexan-1-OL can be synthesized through several methods. One common method involves the reduction of 2,5-dimethylhexanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another synthetic route involves the Grignard reaction, where 2,5-dimethylhexylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of 2,5-dimethylhexanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylhexan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,5-dimethylhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although it is already a reduced form, further reduction can lead to the formation of 2,5-dimethylhexane.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming 2,5-dimethylhexyl chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 2,5-Dimethylhexanoic acid.
Reduction: 2,5-Dimethylhexane.
Substitution: 2,5-Dimethylhexyl chloride or bromide.
Scientific Research Applications
2,5-Dimethylhexan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: It serves as a solvent or reagent in various biochemical assays and experiments.
Medicine: It is investigated for its potential use in drug formulation and delivery systems.
Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethylhexan-1-OL depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylhexan-1-OL: Another primary alcohol with a similar structure but with both methyl groups attached to the second carbon.
2,5-Dimethylhexan-2-OL: A secondary alcohol with the hydroxyl group attached to the second carbon.
Uniqueness
2,5-Dimethylhexan-1-OL is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its primary alcohol nature makes it more reactive in oxidation reactions compared to secondary or tertiary alcohols. Additionally, the presence of methyl groups at specific positions influences its steric and electronic properties, making it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
2,5-dimethylhexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2)4-5-8(3)6-9/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHUKJIPIBYTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542941 | |
Record name | 2,5-Dimethylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6886-16-4 | |
Record name | 2,5-Dimethylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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